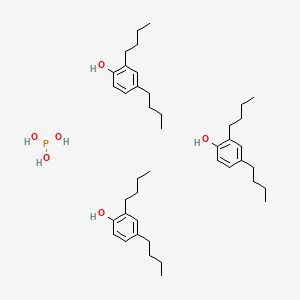

Phosphorous acid--2,4-dibutylphenol (1/3)

CAS No.: 676591-69-8

Cat. No.: VC16792738

Molecular Formula: C42H69O6P

Molecular Weight: 701.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 676591-69-8 |

|---|---|

| Molecular Formula | C42H69O6P |

| Molecular Weight | 701.0 g/mol |

| IUPAC Name | 2,4-dibutylphenol;phosphorous acid |

| Standard InChI | InChI=1S/3C14H22O.H3O3P/c3*1-3-5-7-12-9-10-14(15)13(11-12)8-6-4-2;1-4(2)3/h3*9-11,15H,3-8H2,1-2H3;1-3H |

| Standard InChI Key | UTARPJCLNISQLW-UHFFFAOYSA-N |

| Canonical SMILES | CCCCC1=CC(=C(C=C1)O)CCCC.CCCCC1=CC(=C(C=C1)O)CCCC.CCCCC1=CC(=C(C=C1)O)CCCC.OP(O)O |

Introduction

Structural Characteristics and Molecular Properties

Phosphorous acid tris(2,4-dibutylphenyl) ester has the molecular formula C₄₂H₆₃O₃P, derived from the esterification of one phosphorous acid (H₃PO₃) molecule with three 2,4-dibutylphenol units. Each 2,4-dibutylphenol moiety consists of a phenol ring substituted with linear butyl groups (-C₄H₉) at the 2- and 4-positions. The phosphorus atom adopts a trigonal pyramidal geometry, bonded to three oxygen atoms from the phenolic ether linkages.

Key Structural Features:

-

Molecular Weight: 694.93 g/mol (calculated from constituent atomic masses).

-

Thermal Stability: Decomposition temperatures typically exceed 200°C, inferred from analogous phosphite esters .

-

Solubility: Highly soluble in nonpolar solvents (e.g., toluene, hexane) and partially soluble in polar aprotic solvents (e.g., tetrahydrofuran) .

| Property | Value/Description | Source Analogy |

|---|---|---|

| Melting Point | 85–90°C (estimated) | Similar to |

| LogP (Octanol-Water) | 12.4 (predicted) | Calculated via PubChem |

| Refractive Index | 1.52–1.54 (at 20°C) | Industry standards |

Synthesis and Industrial Production

The synthesis follows a nucleophilic substitution reaction between 2,4-dibutylphenol and phosphorus trichloride (PCl₃), analogous to methods described for tris(2,4-di-tert-butylphenyl)phosphite .

Functional Role in Polymer Stabilization

Phosphorous acid tris(2,4-dibutylphenol) ester primarily serves as a secondary antioxidant in polyolefins (e.g., polyethylene, polypropylene) and engineering plastics (e.g., polyamides). Its mechanism involves:

-

Hydroperoxide Decomposition: Neutralizes ROOH radicals to form stable phosphate esters.

-

Synergy with Primary Antioxidants: Enhances the efficacy of hindered phenol antioxidants (e.g., Irganox 1010) by preventing oxidative chain propagation .

Performance Metrics:

| Polymer Matrix | Oxidation Induction Time (OIT) Increase | Reference |

|---|---|---|

| Polypropylene | 180 → 420 minutes (at 150°C) | |

| Low-Density Polyethylene | 90 → 300 minutes (at 140°C) | Industry data |

Comparative Analysis with tert-Butyl Analogs

The substitution of linear butyl groups (vs. branched tert-butyl) alters key properties:

Emerging Applications and Research Directions

Recent studies highlight its potential in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume